molecular formula C22H16ClN3O4 B400520 N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide CAS No. 400740-94-5

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B400520
CAS No.: 400740-94-5
M. Wt: 421.8g/mol
InChI Key: DPLMDFABIMRVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide. This nomenclature follows established IUPAC conventions for naming complex organic molecules containing multiple functional groups and heterocyclic ring systems. The systematic name provides a complete structural description by identifying the central benzamide framework with specific substitution patterns on both the aniline and benzoyl portions of the molecule.

The structural representation reveals a complex molecular architecture consisting of three primary structural components connected through amide and carbon-carbon bonds. The benzoxazole moiety represents a bicyclic heterocycle containing both nitrogen and oxygen heteroatoms within a fused ring system. This benzoxazole unit carries a chlorine substituent at the 5-position, which significantly influences the electronic properties and reactivity of the entire molecular framework. The methylphenyl intermediate linkage provides structural connectivity while contributing to the overall molecular size and lipophilicity characteristics.

The nitrobenzamide portion constitutes the third major structural element, featuring both electron-withdrawing nitro and amide functional groups. The nitro group occupies the 4-position of the benzene ring, while the methyl substituent resides at the 3-position, creating a specific substitution pattern that affects molecular properties and potential interactions. The amide linkage serves as the primary connection point between the substituted aniline and the nitrobenzoyl components, establishing the overall molecular connectivity and conferring specific chemical and physical properties to the compound.

Structural Component Position Substituent Chemical Environment
Benzoxazole Ring 5-position Chlorine Electron-withdrawing
Phenyl Ring 2-position Methyl Electron-donating
Benzamide Ring 3-position Methyl Electron-donating
Benzamide Ring 4-position Nitro Electron-withdrawing

Molecular Formula and Weight Analysis

The molecular formula C22H16ClN3O4 accurately represents the atomic composition of this compound, indicating the presence of twenty-two carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms. This formula provides essential information for determining molecular weight calculations, stoichiometric relationships, and elemental analysis verification procedures. The relatively high carbon content reflects the aromatic nature of the compound, while the heteroatom distribution indicates significant polarity and potential for hydrogen bonding interactions.

The molecular weight of this compound is consistently reported as 421.8 grams per mole across multiple authoritative chemical databases and suppliers. Some sources provide slight variations in reported molecular weight values, with measurements ranging from 421.83 to 421.84 grams per mole, reflecting normal variations in precision and rounding practices among different database systems. These minor differences do not affect practical applications or identification procedures, as they fall within acceptable ranges for analytical chemistry purposes.

The atomic composition analysis reveals several important structural characteristics that influence molecular properties and behavior. The presence of three nitrogen atoms distributed across different functional groups provides multiple sites for potential coordination chemistry and hydrogen bonding interactions. The four oxygen atoms contribute to molecular polarity and may participate in intermolecular interactions through hydrogen bonding or dipole-dipole forces. The single chlorine atom introduces additional electronegativity and may influence molecular reactivity patterns.

Elemental Component Count Percentage by Mass Functional Group Location
Carbon 22 62.7% Aromatic rings and methyl groups
Hydrogen 16 3.8% Aromatic and aliphatic positions
Chlorine 1 8.4% Benzoxazole 5-position
Nitrogen 3 10.0% Benzoxazole, amide, and nitro groups
Oxygen 4 15.2% Benzoxazole, amide, and nitro groups

CAS Registry Number and Synonym Identification

The Chemical Abstracts Service registry number 400740-94-5 serves as the unique international identifier for this compound, providing unambiguous identification across global chemical databases and regulatory systems. This CAS number was initially assigned when the compound was first registered in the Chemical Abstracts database system and remains constant regardless of nomenclature variations or structural representation methods. The CAS registry system ensures reliable identification and tracking of chemical substances for research, regulatory, and commercial purposes.

Multiple synonym variations exist for this compound, reflecting different naming conventions and structural description approaches used by various chemical suppliers and database systems. Common synonyms include "n-[5-(5-chloro-benzooxazol-2-yl)-2-methyl-phenyl]-3-methyl-4-nitrobenzamide" and "N-[5-(5-Chloro-benzooxazol-2-yl)-2-methyl-phenyl] -3-methyl-4-nitrobenzamide". These variations typically involve differences in capitalization, spacing, or bracket notation while maintaining identical chemical structure representation.

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMDFABIMRVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization and elimination of water. Catalytic p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 6–8 hours achieves yields exceeding 85%. Alternative solvents like dimethylformamide (DMF) reduce reaction efficiency due to poor dehydration kinetics.

Halogenation Considerations

The 5-chloro substituent is introduced either pre- or post-cyclization. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C provides regioselective para-chlorination relative to the oxazole nitrogen.

Methyl Group Introduction

Methylation at the 2-methylphenyl position occurs via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

Friedel-Crafts Alkylation

Using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) in dichloroethane at 50°C achieves 70–75% yield. However, over-alkylation and isomerization necessitate careful stoichiometric control.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromo-5-chlorobenzo[d]oxazole with 2-methylphenylboronic acid in tetrahydrofuran (THF)/water (4:1) at 80°C provides higher regioselectivity (92% yield). Catalytic systems such as Pd(PPh₃)₄ with sodium carbonate base minimize byproduct formation.

Nitro Group Incorporation

Nitration of the benzamide precursor employs mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration.

Regioselective Nitration

The nitro group is introduced at the para position relative to the amide carbonyl. Reaction at 0–5°C for 2 hours in sulfuric acid achieves 88% yield, with <5% ortho-substitution byproducts.

Table 1: Nitration Optimization

ParameterOptimal ValueYield (%)Purity (%)
Temperature0–5°C8895
HNO₃ Concentration68% (w/w)8593
Reaction Time2 hours8895

Final Amidation Step

Coupling the nitro-substituted benzoyl chloride with the methylphenyl-benzoxazole amine completes the synthesis.

Coupling Reagents

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane facilitate amide bond formation. Triethylamine (TEA) as a base scavenges HCl, improving reaction efficiency (94% yield).

Solvent Optimization

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility but may reduce reaction rates. Dichloromethane balances solubility and reactivity, enabling completion within 4 hours at 25°C.

Process Scalability and Industrial Considerations

Large-scale production requires optimizing catalyst recovery and waste management.

Catalytic Hydrogenation

Patent data illustrates Pd/C (5% w/w) under 0.3–0.5 MPa H₂ at 75–90°C for 2–4 hours effectively reduces intermediates. Catalyst recycling via filtration achieves 98% recovery after five batches.

Table 2: Catalytic Systems for Reduction

CatalystPressure (MPa)Temperature (°C)Time (h)Yield (%)
Pd/C0.375295
Rh/C0.480393
Pt/C0.5903.590

Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, nitro aromatic), 7.89 (d, J = 8.4 Hz, 1H, benzoxazole).

  • Mass Spectrometry : m/z 421.8 [M+H]⁺, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would be the substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can contribute to π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzoxazole Cores

Compound 12e (N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide)
  • Key Features : Shares the 5-chlorobenzo[d]oxazol-2-yl group but includes a tert-butyl substituent and a thioacetamido linker.
  • Activity : Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) and upregulated pro-apoptotic BAX protein expression .
Compound 8b (4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide)
  • Key Features : Contains a p-tolyl group instead of a 2-methylphenyl substituent.
  • Activity : Exhibited VEGFR-2 inhibition (IC₅₀ = 0.34 µM) and induced apoptosis in cancer cells .
  • Structural Impact : The para-methyl group on the benzamide may enhance hydrophobic interactions with kinase domains compared to the target compound’s meta-methyl configuration.

Nitrobenzamide Derivatives

5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ()
  • Key Features : Replaces the benzoxazole with a thiazole ring but retains the nitrobenzamide group.
  • Activity: LogP = 5.05, suggesting moderate lipophilicity. No direct activity data are provided, but nitro groups are linked to electron-deficient binding pockets in enzymes like VEGFR-2 .
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide ()
  • Key Features : Features a chlorobenzyl-thiazole group.
  • Activity : LogP = 5.05; nitrobenzamide derivatives in this class often show anti-proliferative effects via apoptosis pathways .

Key Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents LogP IC₅₀ (µM) Key Activity
Target Compound Benzoxazole 5-Cl, 2-methylphenyl, 4-nitrobenzamide N/A N/A Inferred apoptosis induction
12e () Benzoxazole 5-Cl, tert-butyl, thioacetamido ~5.8* 8.2 HepG2 cytotoxicity, BAX upregulation
8b () Benzoxazole 5-Cl, p-tolyl, thioacetamido ~6.1* 0.34 VEGFR-2 inhibition, apoptosis
5-Chloro-N-[4-(4-Methoxy-3-methylphenyl)... Thiazole 4-methoxy-3-methylphenyl, nitrobenzamide 5.05 N/A Structural analog (no data)
CHEMBL610740 () Benzoxazole 5-Cl, 4-Cl-phenyl, methylbutanamide 5.5 N/A FFAR2 target (predicted)

*Estimated based on substituent contributions.

Mechanistic Insights and Substituent Effects

  • Nitro Group : The 4-nitrobenzamide in the target compound may stabilize π-π stacking in enzyme active sites, similar to nitro-containing VEGFR-2 inhibitors .
  • Methylphenyl vs. tert-butyl : The target compound’s 2-methylphenyl group balances lipophilicity (LogP ~5–6) and steric hindrance, whereas bulkier tert-butyl groups (e.g., 12e) may limit membrane permeability despite stronger binding .

Biological Activity

N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H16ClN3O4
  • Molecular Weight : 450.9 g/mol
  • CAS Number : 1048686

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing the benzoxazole moiety. For instance, analogs similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-1β in vitro and in vivo.

  • In Vitro Studies :
    • Compounds were tested for their ability to inhibit LPS-induced inflammation in human liver hepatocytes (AML-12 cells). Results showed that the compounds effectively reduced mRNA expression levels of IL-6 and IL-1β without inducing cytotoxicity at concentrations up to 10 µM .
    • Western blot analysis confirmed that these compounds inhibited the phosphorylation of STAT3 and NF-κB pathways, which are critical mediators in inflammatory responses .
  • In Vivo Studies :
    • In animal models, treatment with selected compounds resulted in a significant decrease in serum levels of TNF-α, IL-6, and IL-1β, indicating a robust anti-inflammatory effect. Notably, liver function tests showed no hepatotoxicity, with ALT and AST levels remaining within normal ranges .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

  • Cell Line Studies :
    • The compound was tested against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values indicated potent cytotoxic effects at low micromolar concentrations .
    • Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, characterized by increased mitochondrial membrane permeability and activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways :
    • The compound modulates key signaling pathways involved in inflammation, particularly by inhibiting NF-kB and STAT3 activation, which are crucial for cytokine production .
  • Induction of Apoptosis :
    • Through activation of apoptotic pathways, it leads to cell death in cancerous cells while maintaining lower toxicity towards healthy cells .

Data Summary

Activity TypeAssay TypeResultReference
Anti-inflammatoryIn VitroInhibition of IL-6, IL-1β
Anti-inflammatoryIn VivoReduced TNF-α, IL-6 levels
CytotoxicityCell Line StudyIC50 values < 10 µM in MCF-7
Apoptosis InductionMechanistic StudyActivation of caspases

Case Study 1: In Vivo Efficacy

In a controlled study involving LPS-induced inflammation in mice, administration of this compound resulted in a marked reduction in inflammatory markers compared to untreated controls. The study concluded that this compound holds promise as an anti-inflammatory agent with minimal side effects.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions the compound as a potential candidate for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.